N-(3,5-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- 3,5-Dimethoxyphenylacetamide moiety: Enhances solubility and modulates receptor interactions via hydrogen bonding.
- Sulfanyl bridge: Links the acetamide group to the thienopyrimidine scaffold, influencing electronic properties and metabolic stability.
- 3-Ethyl and 7-(4-methylphenyl) substituents: These hydrophobic groups likely improve membrane permeability and target binding affinity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-5-28-24(30)23-22(20(13-33-23)16-8-6-15(2)7-9-16)27-25(28)34-14-21(29)26-17-10-18(31-3)12-19(11-17)32-4/h6-13H,5,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJRJRFRAQTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 495.62 g/mol. It is characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups and a sulfanyl moiety enhances its pharmacological potential.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:
- Antibacterial Activity : Compounds with pyrimidine and thiourea moieties have shown effectiveness against bacteria such as E. coli, S. aureus, and B. subtilis. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 75 µg/mL against these strains .
- Antifungal Activity : Similar derivatives have also been reported to possess antifungal properties, particularly against Candida albicans, with some compounds outperforming standard antifungal agents like Nystatin .
Antitumor Activity
The thieno[3,2-d]pyrimidine scaffold is linked to various antitumor activities. Studies have shown that certain pyrimidine derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds in this class have been noted for their ability to induce cytotoxicity in HeLa cells .
Antiviral Properties
Research has indicated that pyrimidine derivatives can exhibit antiviral activity against RNA and DNA viruses. The incorporation of specific substituents can enhance their efficacy against viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Methoxy Substituents : The presence of methoxy groups at the 3 and 5 positions on the phenyl ring has been associated with increased antimicrobial activity.
- Thieno[3,2-d]pyrimidine Core : This core structure is critical for the observed antitumor and antiviral activities.
- Sulfanyl Group : The sulfanyl moiety contributes to the overall reactivity and biological interaction of the compound.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Nagaraj et al. (2008) reported on novel pyrimidine derivatives that showed promising antibacterial and antifungal activities .
- Chikhalia et al. synthesized new pyrimidines which were screened for antimicrobial activity; some exhibited higher potency than existing antibiotics .
- Ramiz et al. highlighted the importance of substituents in enhancing the antibacterial properties of pyrimidine derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural and Functional Group Comparisons
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-difluorophenyl analog may exhibit stronger target interactions due to fluorine’s electronegativity, but reduced solubility compared to methoxy groups in the target compound. Chlorophenyl and diaminopyrimidine derivatives prioritize hydrogen bonding, making them suitable for targets requiring polar interactions.
- Core Scaffold Variations: Thienopyrimidine (target compound) vs.
- Sulfanyl vs.
Crystallographic and Computational Insights
- Crystal Structures: Derivatives like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () were resolved using SHELX software , confirming planar geometries critical for target engagement.
- Lumping Strategies : highlights grouping structurally similar compounds (e.g., fluorinated vs. methoxy-substituted analogs) to predict shared properties, though substituent-specific effects may limit accuracy .
Key Differences and Therapeutic Potential
- Target Compound : Optimized for balanced solubility and lipophilicity, ideal for oral bioavailability.
- Fluorinated Analog : Likely superior in potency but may require formulation adjustments for solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
